

Rubitecan head neck cancer phase II results

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Compound Focus: Rubitecan

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Phase II Study Results Summary

The table below summarizes the key design and findings from the Phase II study of **Rubitecan**.

Aspect	Study Details
Clinical Trial Phase	Phase II [1]
Patient Population	19 patients with incurable, recurrent or metastatic head and neck cancer [1]
Treatment Regimen	Rubitecan at an initial dose of 1.5 mg/m ² , taken orally for 5 days per week [1]

| **Best Tumor Response** | • 10 patients: Disease progression • 3 patients: Stable disease (mean duration: 141 days) • No patients achieved a partial or complete response [1] | | **Survival Outcome** | Median survival was 16 weeks (range: 2-22 weeks) [1] | | **Conclusion** | **Rubitecan** is not effective as a single agent in this patient population with the used regimen [1] |

Experimental Protocol Details

For researchers, the key methodological details of the cited study are as follows:

- **Study Design:** This was an open-label Phase II study designed to evaluate the efficacy and safety of **Rubitecan** [1].
- **Dosing and Schedule:** The initial dose was **1.5 mg/m² administered orally for five consecutive days per week** [1]. The study included an **appropriate dose modification program** that was implemented based on observed toxicities in patients [1].
- **Patient Evaluation:** Of the 19 patients treated, only **13 were formally evaluable for tumor response** [1]. Survival was tracked from the start of the study until death or the end of the follow-up period.

Key Safety Findings

The study reported significant safety concerns, particularly regarding hematologic toxicity [1].

- **Hematologic Toxicity:** The treatment was associated with:
 - **Severe anemia** leading to discontinuation in four patients.
 - **Grade 1-4 neutropenia** (from mild to life-threatening).
 - **Grade 1-3 thrombocytopenia** (from mild to severe) [1].
- **Fatal Outcomes:** Three patients died during the study or within one month after their last dose of **Rubitecan** [1].

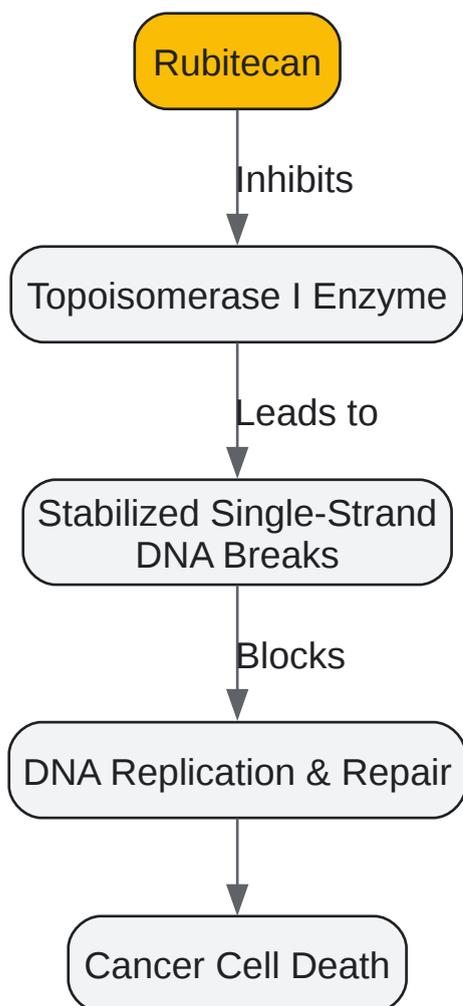
Rubitecan's Mechanism and Other Research

To provide context, other search results offer background on **Rubitecan's** classification and research status.

- **Drug Classification:** **Rubitecan** is a **topoisomerase I inhibitor**, a class of drugs that interferes with the function of the topoisomerase I enzyme, preventing cancer cells from replicating their DNA [2]. It is an oral compound derived from the *Camptotheca acuminata* tree [2].
- **Research in Other Cancers:** While ineffective in this head and neck cancer trial, **Rubitecan** has been investigated for other malignancies. It has been tested in **pancreatic cancer, various solid tumours, and haematological malignancies**, and even granted orphan drug status for pancreatic cancer in the US and EU [2]. A separate study also listed it as part of a proteomics investigation in breast cancer cell models [3].

Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of **Rubitecan** based on its drug classification.



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The search results do not contain direct comparative clinical trial data for **Rubitecan** versus other specific alternatives in head and neck cancer. The provided evidence indicates that **Rubitecan, as a single agent, demonstrated a lack of efficacy and significant toxicity in a Phase II trial for recurrent or metastatic head and neck cancer.**

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References

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